- Pyrazolo-fused quinoline analogs: synthesis of 1H-pyrazolo[3,4-b]quinolines and 3-amino-1H-pyrazolo[3,4-b]quinolines from 3-formyl- and 3-cyano-2-chloroquinolines, Indian Journal of Chemistry, 2006, (1), 292-296
Cas no 95104-21-5 (2-Chloroquinoline-3-carbonitrile)
95104-21-5 structure
Product Name:2-Chloroquinoline-3-carbonitrile
CAS番号:95104-21-5
MF:C10H5ClN2
メガワット:188.613100767136
MDL:MFCD08437566
CID:799187
PubChem ID:329761155
Update Time:2025-10-29
2-Chloroquinoline-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Chloroquinoline-3-carbonitrile
- 2-CHLORO-3-CYANOQUINOLINE
- 3-Quinolinecarbonitrile,2-chloro-
- 3-Quinolinecarbonitrile, 2-chloro-
- UGTRDMPALMEDBU-UHFFFAOYSA-N
- 6340AC
- AB45106
- 2-CHLORO-3-QUINOLINECARBONITRILE
- AB0072093
- T6839
- 2-Chloro-3-quinolinecarbonitrile (ACI)
- CS-0070162
- F2167-1300
- AKOS004121260
- VDA10421
- SY107077
- TS-02661
- MFCD08437566
- SCHEMBL1514476
- DB-081666
- DTXSID70468653
- 2-Chloroquinoline-3-carbonitrile, 97%
- EN300-60236
- Z57164770
- 95104-21-5
-
- MDL: MFCD08437566
- インチ: 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H
- InChIKey: UGTRDMPALMEDBU-UHFFFAOYSA-N
- ほほえんだ: N#CC1C(Cl)=NC2C(=CC=CC=2)C=1
計算された属性
- せいみつぶんしりょう: 188.01400
- どういたいしつりょう: 188.0141259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.36
- ゆうかいてん: 164-168 °C
- ふってん: 360.4°C at 760 mmHg
- フラッシュポイント: 171.8°C
- 屈折率: 1.667
- PSA: 36.68000
- LogP: 2.75988
2-Chloroquinoline-3-carbonitrile セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H318
- 警告文: P280-P301+P310-P305+P351+P338
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-41
- セキュリティの説明: S26
-
危険物標識:
- リスク用語:R22; R41
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD72725)
2-Chloroquinoline-3-carbonitrile 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関コード:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-Chloroquinoline-3-carbonitrile 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 687790-250MG |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 97% | 250MG |
¥1432.94 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 687790-1G |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 97% | 1G |
¥3062.21 | 2022-02-24 | |
| TRC | C385125-50mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C385125-100mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C385125-500mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 500mg |
$ 275.00 | 2022-06-06 | ||
| Alichem | A189004213-5g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 5g |
$737.00 | 2023-08-31 | |
| Alichem | A189004213-10g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 10g |
$1015.05 | 2023-08-31 | |
| Alichem | A189004213-25g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 25g |
$1704.48 | 2023-08-31 | |
| Chemenu | CM144110-5g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 97% | 5g |
$502 | 2021-08-05 | |
| Chemenu | CM144110-10g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 97% | 10g |
$803 | 2021-08-05 |
2-Chloroquinoline-3-carbonitrile 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Ammonia , Ceric ammonium nitrate Solvents: Water ; 5 min, rt; 0 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Iodine , Hydroxylamine Solvents: Tetrahydrofuran ; rt
リファレンス
- Novel route for synthesis of camptothecin analogue, India, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Pyridine , Ammonium carbamate , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO , Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile , Water ; 24 h, rt
1.2 Reagents: Diethyl ether
1.2 Reagents: Diethyl ether
リファレンス
- Visible-light-driven catalytic oxidation of aldehydes and alcohols to nitriles by 4-acetamido-TEMPO using ammonium carbamate as a nitrogen source, Organic & Biomolecular Chemistry, 2019, 17(41), 9182-9186
合成方法 4
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
- Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives, Archiv der Pharmazie (Weinheim, 2001, 334(4), 117-120
合成方法 5
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Hydroxylamine
1.2 Reagents: Hydroxylamine
リファレンス
- The Vilsmeier reaction of non-aromatic compounds, Organic Reactions (Hoboken, 2000, 56,
合成方法 6
はんのうじょうけん
1.1 Reagents: Acetic anhydride
リファレンス
- Synthesis of 2-aryl-1,2,3,4-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4-ones, Indian Journal of Chemistry, 1994, (4), 375-9
合成方法 7
はんのうじょうけん
1.1 Reagents: Pyridine , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO , Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 24 h, 50 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
リファレンス
- Combining Oxoammonium Cation Mediated Oxidation and Photoredox Catalysis for the Conversion of Aldehydes into Nitriles, Synlett, 2018, 29(16), 2185-2190
合成方法 8
はんのうじょうけん
1.1 Reagents: Formamide , Pyridine , Hydroxyamine hydrochloride Solvents: Xylene
リファレンス
- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles, Journal of Chemical Research, 2000, (1), 30-31
合成方法 9
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 80 °C
1.2 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Hydroxyamine hydrochloride
リファレンス
- Synthesis and antimicrobial activity of some new quinoline and 1H-pyrazolo[3,4-b]quinoline derivatives, Bulletin of Pharmaceutical Sciences, 2004, 27(2), 237-245
合成方法 10
はんのうじょうけん
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride , Propylphosphonic anhydride Solvents: Dimethylformamide ; 1 - 3 h, 100 °C
リファレンス
- Propylphosphonic anhydride (T3P): a remarkably efficient reagent for the one-pot transformation of aromatic, heteroaromatic, and aliphatic aldehydes to nitriles, Synlett, 2009, (20), 3378-3382
合成方法 11
はんのうじょうけん
1.1 Reagents: Pyridine , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile ; 24 h, 50 °C
リファレンス
- Preparation of nitriles from aldehydes using ammonium persulfate by means of a nitroxide-catalysed oxidative functionalisation reaction, Organic & Biomolecular Chemistry, 2022, 20(3), 667-671
合成方法 12
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ; 5 min, rt
1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C
1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C
リファレンス
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities, Indian Journal of Chemistry, 2005, (9), 1868-1875
合成方法 13
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 3 h, reflux
リファレンス
- Synthesis of novel pyrazoloquinolines, Indian Journal of Heterocyclic Chemistry, 2012, 21(3), 237-244
合成方法 14
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 2 h, reflux
リファレンス
- Dyeing performance of heterocyclic monoazo dyes based on 3-amino-1H-pyrazolon[3,4-b]quinoline derivatives on various fibers, Archives of Applied Science Research, 2011, 3(4), 359-365
合成方法 15
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 2 h, reflux
リファレンス
- Study on antibacterial activity for multidrug resistance stain by using phenyl pyrazolones substituted 3-amino 1H-pyrazolon (3,4-b) quinoline derivative in vitro condition, International Journal of PharmTech Research, 2011, 3(1), 540-548
合成方法 16
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ; 5 min, rt
1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C
1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C
リファレンス
- IND-2, a pyrimido[1'',2'':1,5]pyrazolo[3,4-b]quinoline derivative, circumvents multi-drug resistance and causes apoptosis in colon cancer cells, Bioorganic & Medicinal Chemistry, 2015, 23(3), 602-611
合成方法 17
はんのうじょうけん
1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 75 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
リファレンス
- A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water. Synthesis of 2-chloro-3-cyanoquinolines, Indian Journal of Chemistry, 2009, (1), 152-154
合成方法 18
はんのうじょうけん
1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C
リファレンス
- Preparation of cyanoquinoline derivatives useful as IDO1 inhibitors, China, , ,
合成方法 19
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 12 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C
リファレンス
- Ru(III)-catalyzed construction of variously substituted quinolines from 2-aminoaromatic aldehydes (ketones) and isoxazoles: Isoxazoles as cyclization reagent and cyano sources, Chinese Chemical Letters, 2022, 33(8), 4064-4068
合成方法 20
はんのうじょうけん
1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran ; 1 h, rt
リファレンス
- Zirconia-Cu(I) stabilized copper oxide mesoporous nano-catalyst: Synthesis and DNA reactivity of 1,2,4-oxadiazole-quinolinepeptidomimetics-based metal(II) complexes, Nucleosides, 2020, 39(4), 630-647
2-Chloroquinoline-3-carbonitrile Raw materials
- quinoline-3-carbonitrile 1-oxide
- 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
- 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI)
- N-(2-chloroquinolin-3-yl)methylidenehydroxylamine
- 2-Chloroquinoline-3-carbaldehyde
2-Chloroquinoline-3-carbonitrile Preparation Products
2-Chloroquinoline-3-carbonitrile 関連文献
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
95104-21-5 (2-Chloroquinoline-3-carbonitrile) 関連製品
- 948291-76-7(2-chloro-7-ethyl-quinoline-3-carbonitrile)
- 95104-22-6(2-chloro-6,7-dimethylquinoline-3-carbonitrile)
- 880105-72-6(2-Chloro-3-cyano-8-ethylquinoline)
- 351363-12-7(2-Chloro-5,8-dimethylquinoline-3-carbonitrile)
- 136812-21-0(2-Chloro-8-methylquinoline-3-carbonitrile)
- 483287-37-2(2-Chloro-6-methylquinoline-3-carbonitrile)
- 917747-10-5(2-chloro-5,7-dimethylquinoline-3-carbonitrile)
- 917746-03-3(2-chloro-7,8-dimethylquinoline-3-carbonitrile)
- 498548-90-6(2-chloro-6-ethylquinoline-3-carbonitrile)
- 917750-50-6(2-chloro-6,8-dimethylquinoline-3-carbonitrile)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量